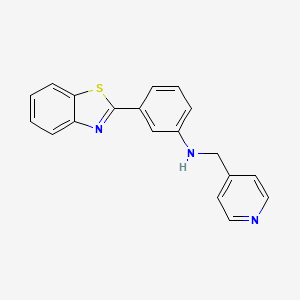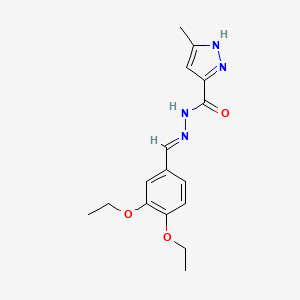
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide, also known as S63845, is a small-molecule inhibitor that targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is often associated with cancer cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy.
Mécanisme D'action
The mechanism of action of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide involves binding to the BH3-binding groove of Mcl-1, which prevents Mcl-1 from binding to and inhibiting pro-apoptotic proteins such as Bim. This leads to the activation of the intrinsic apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its apoptotic effects, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has also been shown to inhibit autophagy, a cellular process that can promote cancer cell survival. N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide in lab experiments is its selectivity for cancer cells that overexpress Mcl-1, which allows for targeted induction of apoptosis. However, one limitation is that Mcl-1 is not the only anti-apoptotic Bcl-2 family member that is overexpressed in cancer, and targeting Mcl-1 alone may not be sufficient for effective cancer therapy.
Orientations Futures
For N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include combination therapy with other anticancer agents, as well as treatment of diseases such as autoimmune disorders that involve dysregulated apoptosis. Additionally, further studies may be needed to identify potential resistance mechanisms to N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide and to develop strategies to overcome them.
Méthodes De Synthèse
The synthesis of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide was first described by Vela et al. in 2015. The synthesis involves a multistep process starting with the reaction of 2-chloroethyl cyclohexanecarboxylate with aniline to form N-(2-anilinoethyl)cyclohexanecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(2-anilino-2-chloroethyl)cyclohexanecarboxamide, which is then treated with potassium tert-butoxide and methyl acetoacetate to form the final product, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to selectively induce apoptosis in cancer cells that overexpress Mcl-1, while sparing normal cells that express lower levels of Mcl-1. This selectivity makes N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFBUOMRXUVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6924563 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)



